molecular formula C12H13N3O5S B1517862 2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid CAS No. 1156425-42-1

2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid

Cat. No. B1517862
CAS RN: 1156425-42-1
M. Wt: 311.32 g/mol
InChI Key: FJADPWTXLYSIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid” is a chemical compound with the CAS No. 1156425-42-1 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of “this compound” is not explicitly mentioned in the search results. For more detailed information, it is recommended to refer to the specific literature or contact the supplier .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H13N3O5S . The molecular weight is 311.32 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. For detailed chemical reaction analysis, it is recommended to refer to specific scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. For detailed information on its physical and chemical properties, it is recommended to refer to the specific literature or contact the supplier .

Scientific Research Applications

Catalytic and Oxidative Processes

  • Catalytic Oxidation of Methane to Acetic Acid : A study explored a direct, selective, oxidative condensation of methane to acetic acid at 180°C in liquid sulfuric acid, catalyzed by palladium. This process involves methane C-H activation, highlighting a potential application area for similar chemical structures in catalytic reactions (Periana et al., 2003).

Synthetic Applications

  • Synthesis of Nimesulide Derivatives : Research on the synthesis of nimesulide derivatives, including a compound with a methanesulfonylamino group, emphasizes the role of such structures in creating pharmaceutical derivatives. The study also analyzed intermolecular interactions and molecular surface electrostatic potential, which can be insightful for understanding the reactivity of similar compounds (Dey et al., 2016).

Analytical Methodologies

  • Detection of Genotoxic Impurities : A methodology was developed for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, which could be relevant for analyzing impurities in related compounds. The method involves derivatization followed by high-performance liquid chromatography with ultraviolet detection (Zhou et al., 2017).

Chemical Reactions and Mechanisms

  • Methanesulfonic Acid in Reductive Ring-Opening : The use of methanesulfonic acid as a catalyst in the reductive ring-opening of O-benzylidene acetals showcases its utility in facilitating specific chemical transformations. This study could offer insights into the reactivity and potential catalytic applications of related sulfonamido compounds (Zinin et al., 2007).

Mechanism of Action

The mechanism of action of “2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid” is not provided in the search results. For a detailed understanding of its mechanism of action, it is recommended to refer to specific scientific literature .

Safety and Hazards

The safety and hazards associated with “2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid” are not provided in the search results. For detailed safety and hazard information, it is recommended to refer to the specific literature or contact the supplier .

Future Directions

The future directions of “2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid” are not provided in the search results. For detailed information on its future directions, it is recommended to refer to the specific literature or contact the supplier .

properties

IUPAC Name

2-[[2-[(4-cyanophenyl)methylsulfonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c13-5-9-1-3-10(4-2-9)8-21(19,20)15-6-11(16)14-7-12(17)18/h1-4,15H,6-8H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJADPWTXLYSIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC(=O)NCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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